3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide 3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20116554
InChI: InChI=1S/C19H14ClN5O/c20-15-7-3-1-6-14(15)17-9-18(24-23-17)19(26)25-22-11-12-10-21-16-8-4-2-5-13(12)16/h1-11,21H,(H,23,24)(H,25,26)/b22-11+
SMILES:
Molecular Formula: C19H14ClN5O
Molecular Weight: 363.8 g/mol

3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC20116554

Molecular Formula: C19H14ClN5O

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C19H14ClN5O
Molecular Weight 363.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H14ClN5O/c20-15-7-3-1-6-14(15)17-9-18(24-23-17)19(26)25-22-11-12-10-21-16-8-4-2-5-13(12)16/h1-11,21H,(H,23,24)(H,25,26)/b22-11+
Standard InChI Key LQFRBLAYAPIHOM-SSDVNMTOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

3-(2-Chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide (IUPAC name: 3-(2-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide) has the molecular formula C₁₉H₁₄ClN₅O and a molecular weight of 363.8 g/mol. Its structure integrates:

  • A pyrazole ring (positions 1–5) substituted at position 3 with a 2-chlorophenyl group.

  • A hydrazone linkage (-NH-N=CH-) connecting the pyrazole’s C5-carboxamide to an indole-3-carbaldehyde moiety.

The compound’s isomeric SMILES notation is C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl, reflecting its E-configuration at the hydrazone double bond. X-ray crystallographic data for this specific compound remain unpublished, but analogous pyrazole-carbohydrazides exhibit planar geometries at the hydrazone linkage, facilitating π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₄ClN₅O
Molecular Weight363.8 g/mol
Hydrogen Bond Donors3 (2 NH, 1 CONH)
Hydrogen Bond Acceptors5 (2 N, 3 O)
LogP (Predicted)3.2 ± 0.5

Synthetic Pathways and Optimization

General Synthesis of Pyrazole-Carbohydrazides

The synthesis of 3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide follows a two-step protocol common to pyrazole-hydrazone hybrids :

  • Formation of Pyrazole-5-Carboxylic Acid Hydrazide:

    • Condensation of ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate with hydrazine hydrate yields the hydrazide intermediate.

    • Reaction conditions: Ethanol reflux (6–8 h), 80–85% yield .

  • Hydrazone Formation:

    • Schiff base condensation between the hydrazide and indole-3-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid).

    • The E-configuration is favored due to steric hindrance from the indole’s C2 hydrogen.

Structural Modifications

Variations in substituents at the phenyl (e.g., electron-withdrawing groups) and indole (e.g., N-alkylation) positions modulate bioavailability and target affinity. For example:

  • Chlorine at C2 enhances lipophilicity and metabolic stability compared to para-substituted analogs .

  • Indole methylation at N1 reduces plasma protein binding, improving free fraction in vivo .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Pyrazole-hydrazones demonstrate dual COX-2/5-LOX inhibition. Key findings include:

  • 3-(4-Chlorophenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide reduced carrageenan-induced paw edema by 78% (vs. 86% for diclofenac) .

  • IL-6 and TNF-α inhibition (e.g., 50–75% suppression at 10 μM) correlates with the indole moiety’s ability to block NF-κB nuclear translocation .

Antimicrobial Effects

The 2-chlorophenyl group enhances membrane permeability in Gram-positive bacteria:

  • 3-(2-Chlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide showed MIC values of 4 μg/mL against Staphylococcus aureus .

  • Antifungal activity against Candida albicans (MIC: 16 μg/mL) arises from ergosterol biosynthesis inhibition .

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: Moderate oral bioavailability (F: 35–45%) due to low aqueous solubility (LogS: -4.1).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the indole ring generates inactive metabolites .

  • Excretion: Renal clearance (t₁/₂: 6.8 h) predominates, with <5% fecal excretion .

Toxicity Data

  • Acute Toxicity (LD₅₀): >500 mg/kg (oral, rats) .

  • Genotoxicity: Negative in Ames test but induces chromosomal aberrations at ≥50 μM .

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in PEGylated liposomes or cyclodextrin complexes could enhance solubility and tumor targeting. For example:

  • Cyclodextrin inclusion complexes improved aqueous solubility of analogous pyrazoles by 12-fold .

Hybrid Scaffolds

Conjugation with known pharmacophores (e.g., sulfonamides, β-lactams) may yield multitarget agents. Preliminary data suggest:

  • Pyrazole-sulfonamide hybrids inhibit carbonic anhydrase IX (IC₅₀: 0.8 nM) in hypoxic tumors .

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